molecular formula C26H21NO5 B4043265 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

Cat. No.: B4043265
M. Wt: 427.4 g/mol
InChI Key: IJGVWRPKAIPAKU-UHFFFAOYSA-N
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Description

1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.14197277 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Organic Structures : Compounds similar to 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate are often subjects of chemical synthesis research, focusing on the preparation and structural analysis of novel organic compounds. For instance, the study by Kanizsai et al. (2007) explores the preparation and structure of pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, demonstrating the complexity and potential of synthetic organic chemistry in creating novel compounds with specific properties (Kanizsai et al., 2007).

Pharmacological Potential : The structural complexity of compounds like this compound suggests potential pharmacological applications. For example, the synthesis and bioactivity study of some new 1-tolyl-3-aryl-4-methylimidazole-2-thiones by Saeed and Batool (2007) investigates the antibacterial, antifungal, and insecticidal activities of synthesized compounds, indicating the relevance of such molecules in developing new therapeutic agents (Saeed & Batool, 2007).

Material Science and Liquid Crystal Research : The synthesis and characterization of bent-shaped mesogenic oxadiazoles and thiadiazoles with terminal methyl group by Prajapati and Modi (2010) highlight the use of similar compounds in material science, particularly in the development of liquid crystals for display technologies (Prajapati & Modi, 2010).

Chemical Sensors and Molecular Switches : The application of benzoyl-substituted hemithioindigo as a molecular switch in porphyrin-quinone recognition by Tanaka et al. (2005) demonstrates the potential of chemically complex molecules in constructing molecular sensors and switches, which are critical in the development of smart materials and nanotechnology (Tanaka et al., 2005).

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-3-22(23(28)17-9-5-4-6-10-17)32-26(31)18-14-13-16(2)21(15-18)27-24(29)19-11-7-8-12-20(19)25(27)30/h4-15,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGVWRPKAIPAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=C(C=C2)C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
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1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

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